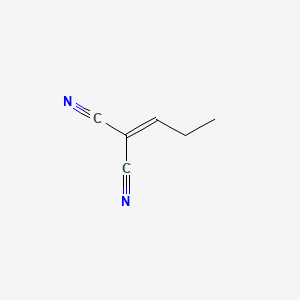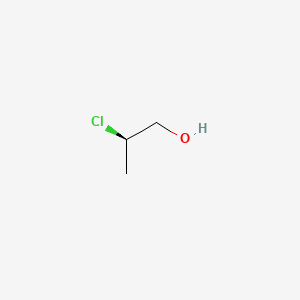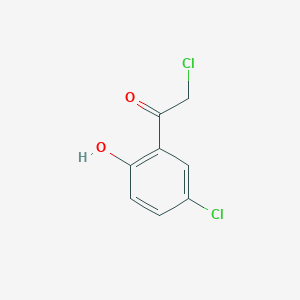
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Descripción general
Descripción
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, referred to as Compound 1 in the literature, is an ortho-hydroxy aromatic ketone. Its crystal structure has been determined through single crystal X-ray diffraction (XRD) at a temperature of 298 K. The compound crystallizes in a triclinic crystal system and is characterized by a space group P-1. The crystallographic parameters include cell dimensions a = 7.494(4) Å, b = 12.906(5) Å, and c = 16.105(8) Å, with angles α = 90.21°, β = 90.16°, and γ = 90.39°, and a cell volume of V = 1557.7(12) ų. The crystal structure is refined to an R value of 0.1101, indicating a unique structure stabilized by intramolecular hydrogen bonding and further supported by π-π stacking interactions .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of Compound 1, it is characterized by various physicochemical techniques such as melting point determination, elemental analysis (carbon, hydrogen, chlorine, and oxygen), infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and mass spectroscopy. These techniques are essential for confirming the purity and structure of synthesized compounds .
Molecular Structure Analysis
The geometry of Compound 1 has been optimized in the singlet ground state using density functional theory (DFT) computations with the B3LYP functional and a 6-31G (d-p) basis set. The optimized structure's Mulliken charge distribution suggests that both carbon and oxygen atoms utilize sp² hybridization. Theoretical studies using DFT have been conducted to analyze the molecular structure, selected bond parameters, and spectral data (IR and UV-Vis) of Compound 1. Additionally, time-dependent DFT (TD-DFT) calculations have been performed to gain deeper insight into the electronic spectral transitions .
Chemical Reactions Analysis
The provided abstracts do not detail specific chemical reactions involving Compound 1. However, the analysis of the molecular structure and charge distribution can provide valuable information about the compound's reactivity and potential chemical transformations. The presence of hydrogen bonding and π-π stacking interactions suggests that Compound 1 could participate in reactions where these interactions are significant .
Physical and Chemical Properties Analysis
Compound 1 exhibits a triclinic crystal system with a specific space group and cell dimensions, which are indicative of its solid-state properties. The intramolecular hydrogen bonding and π-π stacking interactions contribute to the stability of the crystal structure. The charge density analysis using high-resolution X-ray and neutron diffraction data, along with multipole refinement, reveals the extent of π-delocalization throughout the molecule, which is crucial for understanding the physical and chemical properties of the compound .
Propiedades
IUPAC Name |
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEIVUNKCGWDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285069 | |
| Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
CAS RN |
24483-75-8 | |
| Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

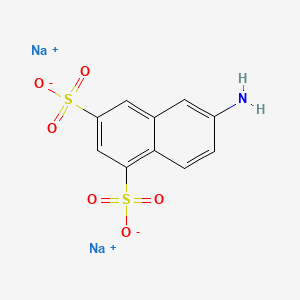
![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)
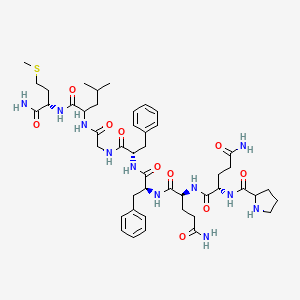
![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)
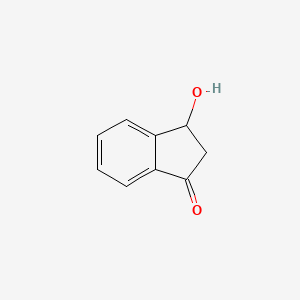
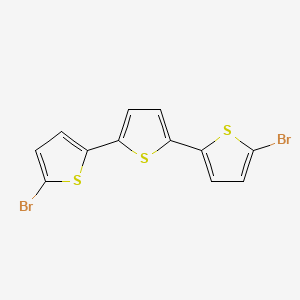
![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
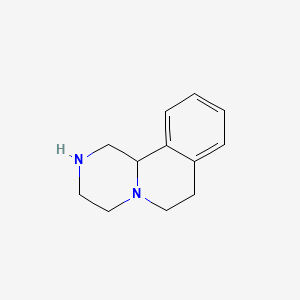
methanone](/img/structure/B1295794.png)
